N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is an organic compound that features a benzamide moiety linked to a 1,2,3-triazole ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their activity .
Mode of Action
The compound likely interacts with its targets through hydrogen bonding and other intermolecular forces . These interactions can alter the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound likely exerts its effects through its interaction with target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:
Formation of 1,2,3-Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring.
Attachment of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide group, which can be achieved through an amide coupling reaction using a benzoyl chloride derivative and the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted triazole or pyridine derivatives.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Chemical Biology: It can be used in chemical biology to study enzyme functions and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure but lack the triazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds contain an imidazo[1,2-a]pyridine core instead of the triazole ring.
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and ability to participate in diverse chemical reactions, making it a valuable scaffold for drug design and materials science.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(12-4-2-1-3-5-12)17-10-13-11-20(19-18-13)14-6-8-16-9-7-14/h1-9,11H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZEPRWZIWIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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